molecular formula C19H23N3O5S2 B3016517 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-ethyl-2-methyl-N-(2-(pyridin-4-yl)ethyl)benzenesulfonamide CAS No. 1015535-11-1

4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-ethyl-2-methyl-N-(2-(pyridin-4-yl)ethyl)benzenesulfonamide

Cat. No.: B3016517
CAS No.: 1015535-11-1
M. Wt: 437.53
InChI Key: UAYYFFRZDCDHBQ-UHFFFAOYSA-N
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Description

4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-ethyl-2-methyl-N-(2-(pyridin-4-yl)ethyl)benzenesulfonamide is a complex organic compound that features a unique combination of functional groups, including a sulfonamide, a pyridine ring, and an isothiazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-ethyl-2-methyl-N-(2-(pyridin-4-yl)ethyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Isothiazolidinone Ring: This step often involves the reaction of a suitable precursor with sulfur dioxide and an oxidizing agent to form the isothiazolidinone ring.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced via the reaction of the intermediate with a sulfonyl chloride in the presence of a base.

    Attachment of the Pyridine Ring: The pyridine ring is usually introduced through a nucleophilic substitution reaction, where a halogenated pyridine reacts with the intermediate.

    Final Coupling: The final step involves coupling the intermediate with an ethylating agent to introduce the N-ethyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isothiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The pyridine ring can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogenated compounds, nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a pharmaceutical agent. The presence of the sulfonamide group suggests it could have antibacterial or antifungal properties.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential, particularly in the treatment of infections or inflammatory conditions.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-ethyl-2-methyl-N-(2-(pyridin-4-yl)ethyl)benzenesulfonamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting their activity or altering their function. The sulfonamide group could mimic the structure of natural substrates, leading to competitive inhibition.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N,2-dimethyl-N-(2-(pyridin-4-yl)ethyl)benzenesulfonamide
  • 5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxy-N-methyl-N-(2-(pyridin-4-yl)ethyl)benzenesulfonamide

Uniqueness

Compared to similar compounds, 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-ethyl-2-methyl-N-(2-(pyridin-4-yl)ethyl)benzenesulfonamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity. The presence of the N-ethyl group, in particular, could influence its solubility and interaction with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-ethyl-2-methyl-N-(2-pyridin-4-ylethyl)-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5S2/c1-3-21(12-8-16-6-10-20-11-7-16)29(26,27)18-5-4-17(14-15(18)2)22-19(23)9-13-28(22,24)25/h4-7,10-11,14H,3,8-9,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAYYFFRZDCDHBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCC1=CC=NC=C1)S(=O)(=O)C2=C(C=C(C=C2)N3C(=O)CCS3(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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